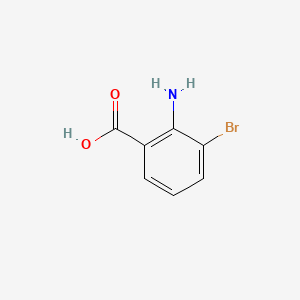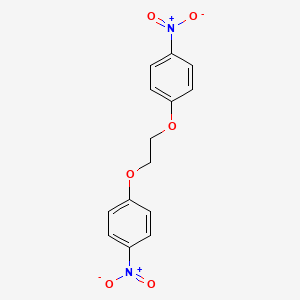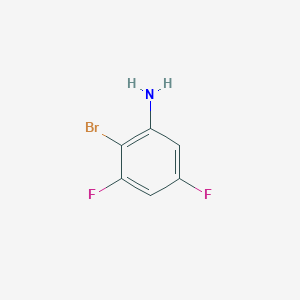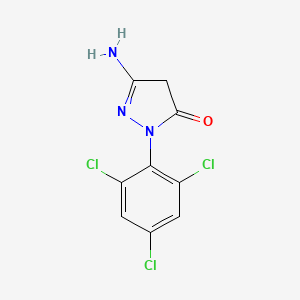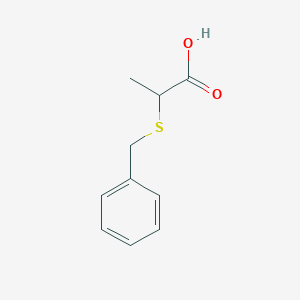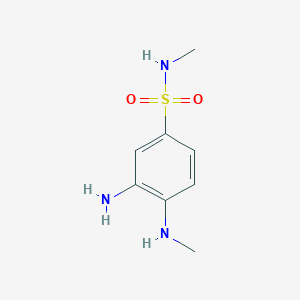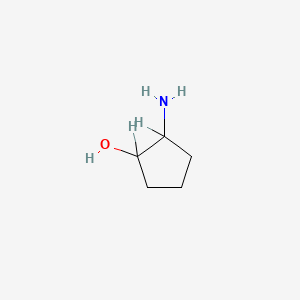
(1R,2S)-2-aminocyclopentanol
Vue d'ensemble
Description
“(1R,2S)-2-aminocyclopentanol” is a chiral molecule with a cyclopentane ring and an amino group. The “R” and “S” in its name refer to the absolute configuration of the molecule . The absolute configuration is determined by the Cahn-Ingold-Prelog rules, which assign priorities to the substituents attached to the chiral center .
Synthesis Analysis
The synthesis of “(1R,2S)-2-aminocyclopentanol” and similar compounds often involves reactions with Grignard reagents followed by reduction of imine compounds . The synthesis process can yield the compound with a high degree of enantiomeric excess .Molecular Structure Analysis
The molecular structure of “(1R,2S)-2-aminocyclopentanol” can be determined using techniques such as X-ray diffraction . The absolute configuration of the molecule can be determined by comparing the observed structure with the expected structure based on the R/S nomenclature .Chemical Reactions Analysis
The chemical reactions involving “(1R,2S)-2-aminocyclopentanol” can be studied using techniques such as electrospray ionization mass spectrometry (ESI-MS) . This technique can provide information on the structure, energetics, and fragmentation pathways of the molecule .Applications De Recherche Scientifique
- Application Summary : AR-15512 is a TRPM8 receptor agonist currently in phase 2b clinical trials for the treatment of dry eye . This bioactive compound with menthol-like cooling activity has three stereogenic centers .
- Methods of Application : The route of synthesis of AR-15512 has been reported, revealing that epimerization processes at the C-1 can occur at specific stages of the synthesis . In order to confirm that the desired configuration of AR-15512 does not change throughout the process and to discard the presence of the enantiomer in the final product due to possible contamination of the initial starting material, both the enantiomer of AR-15512 and the diastereomer at the C-1 were synthesized and fully characterized .
- Results or Outcomes : The final structure and absolute configuration, (1R,2S,5R), have been previously solved by cryo-electron microscopy .
AR-15512 (formerly known as AVX-012 and WS-12)
(1R,2S)-(+)-cis-1-Amino-2-indanol
- Enzymatic Menthol Production
- Application Summary : A one-pot biosynthesis of (1R,2S,5R)-( )-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone has been developed . This process uses recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone dehydrogenases (MMR and MNMR from Mentha piperita) .
- Methods of Application : The biosynthesis involves the use of engineered Escherichia coli extracts. The modular engineering strategy allows each step to be optimized to improve the final production level .
- Results or Outcomes : Moderate to highly pure menthol (79.1%) and neomenthol (89.9%) were obtained when E. coli strains coexpressed NtDBR with only MMR or MNMR, respectively .
- R/S Nomenclature
- Application Summary : The R/S nomenclature is used to unambiguously assign the handedness of molecules . This method was originated by three chemists: R.S. Cahn, C. Ingold, and V. Prelog and is also often called the Cahn-Ingold-Prelog rules .
- Methods of Application : There are two ways of experimentally determining the absolute configuration of an enantiomer: X-ray diffraction analysis and chemical correlation with a molecule whose structure has already been determined via X-ray diffraction .
- Results or Outcomes : The sign of optical rotation, although different for the two enantiomers of a chiral molecule, at the same temperature, cannot be used to establish the absolute configuration of an enantiomer; this is because the sign of optical rotation for a particular enantiomer may change when the temperature changes .
Orientations Futures
The future directions for the study of “(1R,2S)-2-aminocyclopentanol” could involve further exploration of its synthesis, mechanism of action, and potential applications. For example, redox cofactor engineering could be a promising approach for optimizing the synthesis of this and similar compounds .
Propriétés
IUPAC Name |
(1R,2S)-2-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-aminocyclopentanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




